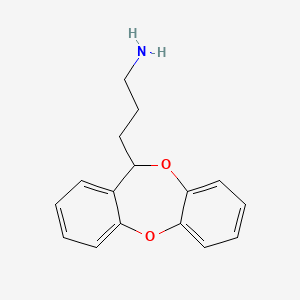
(+-)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is a chemical compound that belongs to the class of dibenzo[b,e][1,4]dioxepins These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a dioxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamine Side Chain: This step often involves nucleophilic substitution reactions where a propanamine group is introduced to the dioxepin ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]dioxepin: The parent compound without the propanamine side chain.
Dibenzo[b,e][1,4]dioxepin derivatives: Compounds with various functional groups attached to the dioxepin ring.
Uniqueness
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is unique due to its specific structure, which includes both the dioxepin ring and the propanamine side chain. This combination of features may confer unique chemical and biological properties, making it a compound of interest for further study.
Properties
CAS No. |
81320-32-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)propan-1-amine |
InChI |
InChI=1S/C16H17NO2/c17-11-5-10-14-12-6-1-2-7-13(12)18-15-8-3-4-9-16(15)19-14/h1-4,6-9,14H,5,10-11,17H2 |
InChI Key |
IWUQWGKADDZVKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC3=CC=CC=C3O2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


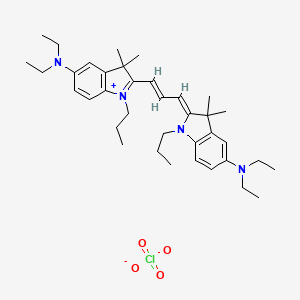
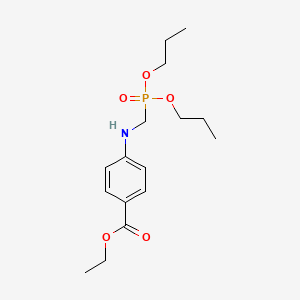
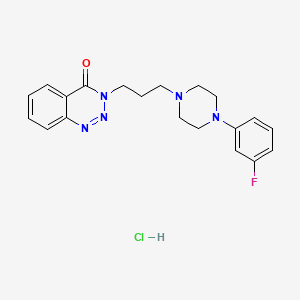
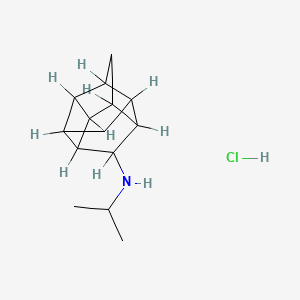
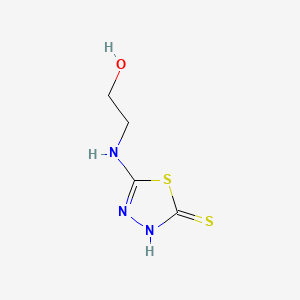
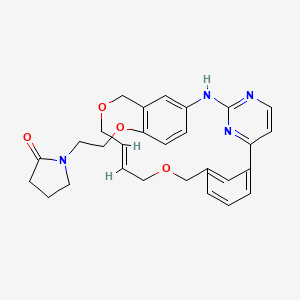
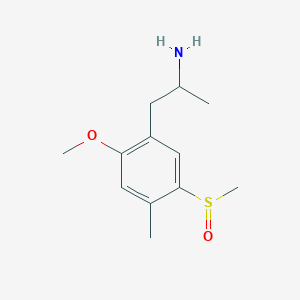
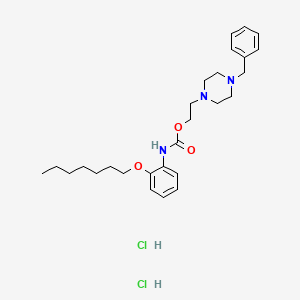
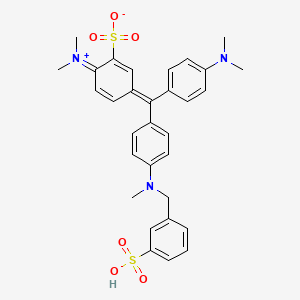
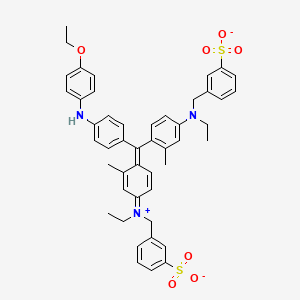
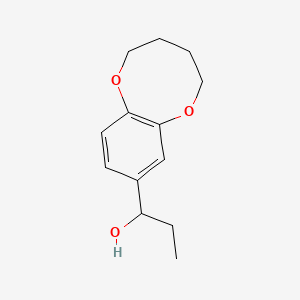
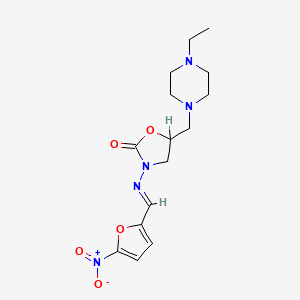

![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
